molecular formula C8H11ClN2O B12100319 5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine

5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine

Cat. No.: B12100319
M. Wt: 186.64 g/mol
InChI Key: ONVXGJVQEJRPQX-UHFFFAOYSA-N
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Description

5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine typically involves multiple steps. One common method starts with the chlorination of 3-methoxyaniline to introduce the chlorine atom at the 5-position. This is followed by methylation of the amino group at the 2-position. The reaction conditions often involve the use of chlorinating agents like thionyl chloride and methylating agents such as methyl iodide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N2-methyl-1,2-Benzenediamine: Lacks the chlorine atom at the 5-position.

    5-chloro-1,2-Benzenediamine: Lacks the methoxy and methyl groups.

    3-chloro-4-methoxy-N2-methyl-1,2-Benzenediamine: Has a different substitution pattern.

Uniqueness

5-chloro-3-methoxy-N2-methyl-1,2-Benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine, methoxy, and methyl groups in specific positions on the benzene ring makes it a versatile compound for various applications .

Properties

IUPAC Name

5-chloro-3-methoxy-2-N-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-11-8-6(10)3-5(9)4-7(8)12-2/h3-4,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVXGJVQEJRPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1OC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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